(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 622364-78-7
VCID: VC4205557
InChI: InChI=1S/C22H16O6/c1-13-3-6-16(26-13)12-20-21(23)18-10-9-17(11-19(18)28-20)27-22(24)14-4-7-15(25-2)8-5-14/h3-12H,1-2H3/b20-12-
SMILES: CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)OC
Molecular Formula: C22H16O6
Molecular Weight: 376.364

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate

CAS No.: 622364-78-7

Cat. No.: VC4205557

Molecular Formula: C22H16O6

Molecular Weight: 376.364

* For research use only. Not for human or veterinary use.

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate - 622364-78-7

Specification

CAS No. 622364-78-7
Molecular Formula C22H16O6
Molecular Weight 376.364
IUPAC Name [(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzoate
Standard InChI InChI=1S/C22H16O6/c1-13-3-6-16(26-13)12-20-21(23)18-10-9-17(11-19(18)28-20)27-22(24)14-4-7-15(25-2)8-5-14/h3-12H,1-2H3/b20-12-
Standard InChI Key WSKBFQHLRNBOPT-NDENLUEZSA-N
SMILES CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)OC

Introduction

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely follows a multi-step approach analogous to related benzofuran esters:

  • Benzofuran Core Formation: Cyclization of 2-hydroxyacetophenone derivatives under acidic or basic conditions generates the 3-oxo-2,3-dihydrobenzofuran scaffold.

  • Furan Substituent Introduction: A Knoevenagel condensation between the benzofuran’s ketone group and 5-methylfurfural introduces the (Z)-configured furan methylidene group.

  • Esterification: Reaction of the hydroxyl group at position 6 with 4-methoxybenzoyl chloride in the presence of a base (e.g., pyridine) yields the final ester.

Key Reaction Conditions:

  • Condensation steps typically employ catalysts like piperidine or ammonium acetate.

  • Esterification requires anhydrous conditions to prevent hydrolysis.

Spectroscopic Characterization

Hypothetical spectral data, inferred from analogs :

  • ¹H NMR (CDCl₃):

    • δ 7.8–7.6 (m, aromatic protons from benzofuran and benzoate).

    • δ 6.5–6.3 (m, furan protons).

    • δ 3.9 (s, methoxy group).

    • δ 2.4 (s, methyl group on furan).

  • IR (KBr):

    • 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O), 1600 cm⁻¹ (aromatic C=C).

Physicochemical Properties

Solubility and Stability

The 4-methoxybenzoate ester likely enhances lipophilicity compared to hydroxylated analogs, suggesting moderate solubility in organic solvents (e.g., DMSO, chloroform) and limited aqueous solubility . Stability under physiological conditions remains unstudied, though ester groups are generally susceptible to enzymatic hydrolysis.

Table 2: Comparative Physicochemical Data

PropertyTarget CompoundChlorobenzoate AnalogMethoxyphenyl Benzofuran
Molecular Weight402.38380.78224.25
Predicted logP3.22.82.5
Aqueous Solubility (mg/mL)<0.1Not available0.05

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

Benzofuran derivatives exhibit broad bioactivity profiles, and the structural features of this compound suggest potential in the following areas :

  • Antimicrobial Activity: The furan and benzofuran moieties may disrupt microbial cell membranes or inhibit enzymes critical for pathogen survival.

  • Antioxidant Capacity: Conjugated π-systems and electron-donating methoxy groups could scavenge reactive oxygen species.

  • Anticancer Potential: The α,β-unsaturated ketone system may act as a Michael acceptor, covalently modifying cellular targets involved in proliferation.

Structure-Activity Relationships (SAR)

  • Furan Substitution: The 5-methyl group on the furan ring may enhance metabolic stability compared to unsubstituted analogs.

  • Ester Group: The 4-methoxybenzoate moiety balances lipophilicity and electronic effects, potentially improving membrane permeability over simpler esters.

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